molecular formula C9H11NO3 B3329775 2-(3-Amino-4-methoxyphenyl)acetic acid CAS No. 63304-81-4

2-(3-Amino-4-methoxyphenyl)acetic acid

Cat. No. B3329775
CAS RN: 63304-81-4
M. Wt: 181.19 g/mol
InChI Key: PFRXANWOMDQZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Amino-4-methoxyphenyl)acetic acid, also known as AMPA, is an important organic compound used in a wide range of scientific research applications. It is a derivative of the amino acid phenylalanine and is used as a neurotransmitter in the central nervous system. AMPA plays a key role in the transmission of electrical signals from one neuron to another, and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

2-(3-Amino-4-methoxyphenyl)acetic acid has been studied extensively for its biochemical and physiological effects. It has been shown to play a role in the regulation of neurotransmitter release, and has been used in a variety of scientific research applications. For example, 2-(3-Amino-4-methoxyphenyl)acetic acid has been used to study the effects of drugs on synaptic transmission, to study the effects of neurotoxins on neuronal function, and to study the effects of various environmental toxins on the nervous system. In addition, 2-(3-Amino-4-methoxyphenyl)acetic acid has been used to study the effects of aging on synaptic transmission, and to study the effects of various diseases on synaptic transmission.

Mechanism of Action

2-(3-Amino-4-methoxyphenyl)acetic acid acts as an agonist at the 2-(3-Amino-4-methoxyphenyl)acetic acid receptor, which is a type of glutamate receptor found in the central nervous system. When 2-(3-Amino-4-methoxyphenyl)acetic acid binds to the 2-(3-Amino-4-methoxyphenyl)acetic acid receptor, it causes a conformational change in the receptor, which leads to an influx of calcium ions into the cell. This influx of calcium ions leads to an increase in the excitability of the neuron, which can then lead to the release of neurotransmitters, such as glutamate and GABA.
Biochemical and Physiological Effects
The binding of 2-(3-Amino-4-methoxyphenyl)acetic acid to the 2-(3-Amino-4-methoxyphenyl)acetic acid receptor has been shown to have a variety of biochemical and physiological effects. For example, 2-(3-Amino-4-methoxyphenyl)acetic acid has been shown to modulate the release of neurotransmitters, such as glutamate and GABA, from presynaptic neurons. In addition, 2-(3-Amino-4-methoxyphenyl)acetic acid has been shown to modulate the activity of various ion channels, such as the NMDA receptor and the voltage-gated calcium channels. Finally, 2-(3-Amino-4-methoxyphenyl)acetic acid has been shown to modulate the activity of various enzymes, such as protein kinases, phosphatases, and phospholipases.

Advantages and Limitations for Lab Experiments

The use of 2-(3-Amino-4-methoxyphenyl)acetic acid in laboratory experiments offers several advantages. For example, 2-(3-Amino-4-methoxyphenyl)acetic acid is relatively stable and can be easily stored and transported. In addition, 2-(3-Amino-4-methoxyphenyl)acetic acid is non-toxic and can be used in a variety of laboratory experiments. However, there are some limitations to the use of 2-(3-Amino-4-methoxyphenyl)acetic acid in laboratory experiments. For example, 2-(3-Amino-4-methoxyphenyl)acetic acid is not very soluble in water, which can limit its use in certain experiments. In addition, 2-(3-Amino-4-methoxyphenyl)acetic acid is not very stable in the presence of light or heat, which can limit its use in certain experiments.

Future Directions

The use of 2-(3-Amino-4-methoxyphenyl)acetic acid in scientific research has opened up a variety of potential future directions. For example, further research into the mechanism of action of 2-(3-Amino-4-methoxyphenyl)acetic acid could lead to the development of new drugs that target the 2-(3-Amino-4-methoxyphenyl)acetic acid receptor. In addition, further research into the biochemical and physiological effects of 2-(3-Amino-4-methoxyphenyl)acetic acid could lead to a better understanding of the role of 2-(3-Amino-4-methoxyphenyl)acetic acid in the regulation of neurotransmitter release. Finally, further research into the advantages and limitations of 2-(3-Amino-4-methoxyphenyl)acetic acid for laboratory experiments could lead to the development of new techniques for the synthesis and use of 2-(3-Amino-4-methoxyphenyl)acetic acid in laboratory experiments.

properties

IUPAC Name

2-(3-amino-4-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRXANWOMDQZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295054
Record name 3-Amino-4-methoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Amino-4-methoxyphenyl)acetic acid

CAS RN

63304-81-4
Record name 3-Amino-4-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63304-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-methoxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001295054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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